molecular formula C22H22FN3O3S2 B306114 3-(4-fluorophenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-fluorophenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B306114
M. Wt: 459.6 g/mol
InChI Key: FPNBYHVRWYWXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, also known as BPTP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BPTP belongs to the class of benzothienopyrimidinone compounds and has shown significant activity against various diseases.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of certain enzymes, including Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3). These enzymes play a role in the development and progression of various diseases, including cancer and inflammation. By inhibiting the activity of these enzymes, 3-(4-fluorophenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have therapeutic potential.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. 3-(4-fluorophenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has also been shown to have a protective effect on the liver and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-fluorophenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its high potency and specificity for certain enzymes. 3-(4-fluorophenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have a low toxicity profile and can be used at relatively low concentrations. However, the limitations of using 3-(4-fluorophenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its limited solubility in water and the need for specialized equipment and techniques for its synthesis and analysis.

Future Directions

There are several future directions for the research on 3-(4-fluorophenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is the development of 3-(4-fluorophenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one analogs with improved potency and selectivity for certain enzymes. Another direction is the investigation of the potential use of 3-(4-fluorophenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of 3-(4-fluorophenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process that includes the reaction of 4-fluoroaniline with 2-chloroethyl ethyl sulfide, followed by the reaction of the resulting product with 2-morpholinoacetaldehyde. The final step involves the cyclization of the intermediate product to form 3-(4-fluorophenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. The synthesis of 3-(4-fluorophenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been optimized to produce high yields of the compound.

Scientific Research Applications

3-(4-fluorophenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have significant activity against various diseases, including cancer, inflammation, and autoimmune diseases. 3-(4-fluorophenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been found to inhibit the activity of certain enzymes that play a role in the development and progression of these diseases.

properties

Product Name

3-(4-fluorophenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Molecular Formula

C22H22FN3O3S2

Molecular Weight

459.6 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H22FN3O3S2/c23-14-5-7-15(8-6-14)26-21(28)19-16-3-1-2-4-17(16)31-20(19)24-22(26)30-13-18(27)25-9-11-29-12-10-25/h5-8H,1-4,9-13H2

InChI Key

FPNBYHVRWYWXOI-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)F)SCC(=O)N5CCOCC5

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)F)SCC(=O)N5CCOCC5

Origin of Product

United States

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